3-(1h-Indazol-1-yl)cyclohexan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-indazol-1-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11H,3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVEQDQRJCKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(1h-Indazol-1-yl)cyclohexan-1-one chemical structure and properties
Chemical Structure, Synthesis, and Medicinal Applications
Executive Summary
This technical guide profiles 3-(1H-Indazol-1-yl)cyclohexan-1-one , a critical bicyclic intermediate in medicinal chemistry. Structurally, it consists of a pharmacologically active 1H-indazole core linked via the N1-nitrogen to the 3-position of a cyclohexanone ring. This scaffold serves as a versatile "chassis" for developing kinase inhibitors, anti-inflammatory agents, and CNS-active drugs.
The guide details the regioselective synthesis (favoring N1 over N2), analytical characterization, and downstream functionalization of this molecule. It is designed for organic chemists and drug discovery scientists requiring actionable protocols and mechanistic insights.
Chemical Architecture & Properties[1][2][3]
Structural Identity
The molecule comprises two distinct domains:
-
The Indazole Core: A benzopyrazole system.[1][2][3][4] It exhibits annular tautomerism (1H- vs. 2H-indazole).[3] The 1H-isomer is thermodynamically favored (approx.[3][5] 4.5 kcal/mol more stable) due to the preservation of the benzenoid aromatic system.
-
The Cyclohexanone Ring: A six-membered aliphatic ketone. The C3 attachment point introduces a chiral center, making the molecule exist as a pair of enantiomers (R and S) in its standard synthetic form.
Physicochemical Profile[3][8]
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₄N₂O
-
Molecular Weight: 214.27 g/mol
-
Key Functional Groups: Ketone (electrophile), Indazole (nucleophile/pharmacophore).
| Property | Value / Description | Note |
| LogP (Predicted) | ~2.3 - 2.8 | Lipophilic, suitable for CNS penetration. |
| TPSA | ~39 Ų | Good oral bioavailability profile. |
| H-Bond Acceptors | 2 (Ketone O, Indazole N2) | |
| H-Bond Donors | 0 | N1 is substituted. |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity/crystallinity. |
Synthetic Methodology: The Aza-Michael Addition
The most robust route to this compound is the aza-Michael conjugate addition of 1H-indazole to 2-cyclohexen-1-one.
Regioselectivity (The N1 vs. N2 Challenge)
Indazoles are ambident nucleophiles. Alkylation can occur at N1 or N2.[3][6]
-
N1-Alkylation (Desired): Thermodynamically controlled. Preserves the benzene ring's aromaticity (benzenoid structure).
-
N2-Alkylation (Undesired): Kinetically accessible but results in a quinonoid structure, which is higher in energy.
Optimization Strategy: Using a thermodynamic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or conducting the reaction in polar aprotic solvents promotes the thermodynamic N1 product.
Experimental Protocol
Reagents:
-
1H-Indazole (1.0 equiv)
-
2-Cyclohexen-1-one (1.2 equiv)
-
DBU (0.1 - 0.5 equiv) or K₂CO₃ (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (10 mmol, 1.18 g) in MeCN (20 mL).
-
Activation: Add DBU (1 mmol, 0.15 g) and stir at room temperature for 10 minutes to facilitate deprotonation/activation of the indazole.
-
Addition: Dropwise add 2-cyclohexen-1-one (12 mmol, 1.15 g) to the mixture.
-
Reaction: Stir the mixture at 50°C for 6-12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 1:1) or LC-MS.[3][4] The product typically appears as a lower Rf spot compared to indazole.
-
Workup: Evaporate the solvent under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Mechanistic Pathway & Workflow
The following diagram illustrates the reaction mechanism and the regioselective decision node.
Caption: Aza-Michael addition workflow showing the thermodynamic preference for N1-alkylation over N2.
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the synthesized structure must be validated to confirm N1 regioselectivity.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Indazole C3-H: Singlet around δ 8.0 - 8.1 ppm.
-
Aromatic Region: Multiplets at δ 7.1 - 7.8 ppm (4H).
-
N-CH (Methine): A distinct multiplet at δ 4.5 - 5.0 ppm. The chemical shift of this proton is diagnostic; N2 isomers typically show this signal further downfield due to the quinonoid ring current effects.
-
Cyclohexanone: Multiplets at δ 1.8 - 3.0 ppm (8H), complex due to ring conformation.
-
-
NOESY (Crucial Check):
-
N1-Isomer: Strong NOE correlation between the N-CH methine proton (on cyclohexanone) and the C7-H proton of the indazole ring.
-
N2-Isomer: NOE correlation would be seen between the N-CH and both C3-H and C7-H (weakly), but predominantly C3-H.
-
Mass Spectrometry[6]
-
ESI-MS: Positive mode.
-
Signal: [M+H]⁺ = 215.12.
-
Fragmentation: Loss of N₂ (indazole ring contraction) may be observed at high collision energies.
Functionalization & Applications
The ketone moiety at C1 of the cyclohexane ring renders this molecule a high-value intermediate. It allows for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.
Key Derivatization Pathways
-
Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 3-amino-cyclohexyl-indazoles . This is the most common route for generating kinase inhibitors.
-
Grignard Addition: Attack of organolithium or Grignard reagents yields tertiary alcohols.
-
Fischer Indolization: Reaction with phenylhydrazine can fuse an additional indole ring, creating tricyclic systems.
Downstream Chemistry Workflow
Caption: Divergent synthesis pathways utilizing the ketone handle for medicinal chemistry library generation.
References
-
Regioselectivity of Indazole Alkylation: Title: "Highly Efficient Synthesis of N1-Substituted 1H-Indazoles by DBU-Catalyzed Aza-Michael Reaction." Source: ResearchGate / Organic Letters (Contextual Match) URL:[Link]
-
Indazole Chemistry Review: Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[7][2][4][8] Source: Molecules (MDPI) URL:[Link]
-
Mechanistic Insights (N1 vs N2): Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Source: NIH / PubMed Central URL:[Link]
-
Aza-Michael Methodology: Title: "Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives." (Analogous Chemistry) Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Bioactivity of 3-(Indazol-1-yl)cyclohexanone Analogs in Kinase Inhibition
This guide provides an in-depth technical analysis of 3-(indazol-1-yl)cyclohexanone analogs, a specialized class of kinase inhibitors. It synthesizes chemical synthesis strategies, structure-activity relationships (SAR), and bioassay protocols, focusing on their application in targeting kinases such as GSK-3
Technical Guide for Drug Development Professionals
Executive Summary
The 3-(indazol-1-yl)cyclohexanone scaffold represents a strategic fusion of two pharmacophores: the indazole core, a privileged structure for ATP-competitive kinase inhibition, and the cyclohexanone ring, which serves as a versatile linker and hydrogen-bond acceptor. Unlike fused tricyclic systems (e.g., tetrahydroindazoles), this scaffold features a flexible
These analogs have emerged as potent inhibitors of Glycogen Synthase Kinase-3
Chemical Basis & Structural Logic
The Core Scaffold
The scaffold consists of a
-
Indazole Moiety (Hinge Binder): The pyrazole nitrogen (
) and the C3-substituent typically interact with the kinase hinge region via hydrogen bonds.[1][2] -
Cyclohexanone Moiety (Solvent Front/Sugar Pocket): The carbonyl group acts as a hydrogen bond acceptor, while the aliphatic ring fills hydrophobic pockets (e.g., the ribose binding pocket).
Tautomerism and Regioselectivity
Indazoles exist in a tautomeric equilibrium between
-
Thermodynamics: The
-tautomer is aromatic and thermodynamically favored ( kcal/mol). -
Synthetic Implication: Under basic conditions, alkylation (or Michael addition) can occur at
or . The 3-(indazol-1-yl)cyclohexanone structure requires selective -alkylation .
Synthesis Protocols
The most robust route to 3-(indazol-1-yl)cyclohexanone analogs is the Aza-Michael Addition of
Protocol: Aza-Michael Addition
Reagents:
-
Substituted
-indazole (1.0 equiv)[2] -
2-Cyclohexen-1-one (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs
CO (Catalytic, 0.1–0.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted indazole in anhydrous MeCN under an inert atmosphere (
). -
Activation: Add DBU (0.2 equiv) and stir at room temperature for 15 minutes to deprotonate the indazole
. -
Addition: Dropwise add 2-cyclohexen-1-one.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Evaporate solvent. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (SiO
). The -isomer (less polar) typically elutes before the -isomer.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision points for regioselectivity.
Caption: Aza-Michael addition workflow for the synthesis of N1-substituted indazole-cyclohexanone analogs.
Mechanism of Action: Kinase Inhibition[4]
Binding Mode (GSK-3 / Akt)
These analogs function primarily as ATP-competitive inhibitors .
-
Hinge Region: The indazole C3 substituent (often an amide or aryl group) forms a donor-acceptor pair with the kinase hinge residues (e.g., Val135 in GSK-3
). -
Ribose Pocket: The cyclohexanone ring occupies the space typically held by the ATP ribose, with the carbonyl oxygen potentially interacting with conserved Lysine residues (e.g., Lys85).
-
Selectivity: The flexible
-linker allows the cyclohexanone to orient into the solvent-exposed region, reducing steric clashes common in rigid fused systems.
Bioassay Methodologies
To validate the bioactivity, a robust screening cascade is required.
In Vitro Kinase Assay (ADP-Glo™ Platform)
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred for its high sensitivity and Z' factor.
Protocol:
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT). -
Compound Dilution: Prepare 3-fold serial dilutions of the indazole analog in DMSO. Transfer 1
L to a 384-well white plate. -
Enzyme Addition: Add 2
L of purified GSK-3 or Akt enzyme (0.5 ng/well). Incubate for 10 min at RT. -
Substrate Initiation: Add 2
L of ATP/Peptide substrate mix (10 M ATP, 20 M GSK-3 peptide). -
Reaction: Incubate at RT for 60 minutes.
-
Detection: Add 5
L ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add 10 L Kinase Detection Reagent (converts ADP to ATP to Luciferase). -
Readout: Measure Luminescence (RLU) on a plate reader. Calculate IC
using a 4-parameter logistic fit.
Visualization: Assay Logic
Caption: ADP-Glo™ kinase assay workflow for determining IC50 values of indazole analogs.
Structure-Activity Relationship (SAR) Data
The following table summarizes representative SAR trends for 3-(indazol-1-yl)cyclohexanone analogs against GSK-3
Table 1: Representative SAR of Indazole-Cyclohexanone Analogs
| Compound ID | Indazole C3-Substituent (R1) | Cyclohexanone Modification | GSK-3 | Notes |
| IND-001 | H | None (Parent) | > 10,000 | Inactive; lacks hinge binding elements. |
| IND-002 | -NH | None | 450 | Amino group provides H-bond donor to hinge. |
| IND-003 | -CONH-Cyclopropyl | None | 28 | Lead Candidate. Amide enhances H-bonding. |
| IND-004 | -CONH-Cyclopropyl | 5,5-dimethyl | 120 | Steric bulk on cyclohexanone reduces potency. |
| IND-005 | -(1-methyl-1H-indol-3-yl) | None | 15 | Bis-aryl system; high potency but lower solubility. |
Key Insight: The C3-position of the indazole is the primary driver of potency. The cyclohexanone ring tolerates small substitutions but loses activity with bulky groups (e.g., 5,5-dimethyl), suggesting a tight fit in the ribose/solvent interface.
References
-
Synthesis and biological evaluation of indazole derivatives. Journal of Medicinal and Chemical Sciences. 2022.
-
Indazoles as protein kinase inhibitors: Progress and challenges. RSC Advances. 2021.[4]
-
Discovery of indazole-based Akt inhibitors. Molecular BioSystems. 2010.
-
GSK-3
inhibitors: Indazole-3-carboxamide derivatives. Der Pharma Chemica. 2014. -
ADP-Glo™ Kinase Assay Systems. Promega Protocols.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Patent Frontier: A Technical Guide to Indazole-Functionalized Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the indazole scaffold, a cornerstone in medicinal chemistry, with the versatile cyclohexanone moiety presents a compelling chemical space for the discovery of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding indazole-functionalized cyclohexanone derivatives. Moving beyond a simple listing of intellectual property, this guide, structured with the autonomy of a senior application scientist, delves into the scientific rationale and strategic insights underpinning the patenting of these compounds. We will explore the synthetic methodologies, key biological targets, and the burgeoning therapeutic applications that are shaping this evolving field. Through a synthesis of patent literature and scientific publications, this guide aims to equip researchers and drug development professionals with a nuanced understanding of the opportunities and challenges within this promising area of pharmaceutical innovation.
Introduction: The Strategic Convergence of Indazole and Cyclohexanone Scaffolds
The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a frequent constituent of kinase inhibitors and other targeted therapies.[2][3] A significant number of patents and approved drugs feature the indazole core, highlighting its therapeutic relevance in oncology, inflammation, and neurodegenerative diseases.[3]
The cyclohexanone ring, on the other hand, offers a three-dimensional structural element that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. Its role as a synthetic precursor is well-documented, including in the synthesis of tetrahydroindazoles. This guide focuses on the intellectual property surrounding molecules where these two key pharmacophores are covalently linked, creating a distinct class of compounds with unique therapeutic potential.
The Patented Synthetic Landscape: From Starting Materials to Final Compounds
The patent literature reveals a fascinating narrative of chemical innovation, where cyclohexanone often serves as a key starting material or an integral part of the final molecular architecture.
Cyclohexanone as a Gateway to the Indazole Core
A notable synthetic route to indazole derivatives commences with cyclohexanone. This approach, detailed in scientific literature, involves the condensation of cyclohexanone with a suitable reagent to form a tetrahydroindazole intermediate, which can then be aromatized to the corresponding indazole. While not always the central claim, the use of cyclohexanone in the synthesis of patented indazole compounds is a recurring theme.
For instance, European Patent EP 2766352 B1 describes the use of cyclohexanone in the preparation of indazole derivatives positioned as kinase inhibitors for the treatment of cancer. This highlights the industrial relevance of cyclohexanone as a readily available and cost-effective building block for complex heterocyclic systems.
Experimental Protocol: Synthesis of Tetrahydroindazole from Cyclohexanone (Illustrative)
-
Step 1: Condensation: Cyclohexanone is reacted with a suitable hydrazine derivative in an appropriate solvent (e.g., ethanol) under acidic or basic conditions to facilitate the initial condensation and cyclization.
-
Step 2: Dehydrogenation/Aromatization: The resulting tetrahydroindazole is then subjected to an oxidation/dehydrogenation step to yield the aromatic indazole core. This can be achieved using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures.
Indazole-Functionalized Cyclohexanones as the Final Product
While less prevalent in the current patent landscape, a number of patents and applications are beginning to emerge that claim indazole-functionalized cyclohexanone derivatives as the final active pharmaceutical ingredients. These compounds often position the cyclohexanone ring as a central scaffold, with the indazole moiety providing a key binding interaction with the biological target.
The following diagram illustrates a generalized workflow for the synthesis of such compounds, often involving the coupling of a pre-functionalized indazole with a cyclohexanone derivative.
Caption: Generalized synthetic workflow for indazole-functionalized cyclohexanone derivatives.
Therapeutic Targets and Disease Indications: A Patent-Driven Perspective
The patenting activity for indazole-functionalized cyclohexanone derivatives, and the broader class of indazoles, is heavily concentrated in therapeutic areas with significant unmet medical needs.
Oncology: The Dominant Therapeutic Focus
A substantial portion of the patent literature for indazole derivatives centers on their application as anti-cancer agents, primarily as inhibitors of various protein kinases.[4] The structural features of the indazole ring make it an ideal scaffold for designing ATP-competitive inhibitors that can target the hinge region of kinase domains.
Patents in this domain often claim compounds that inhibit kinases crucial for tumor growth and proliferation, such as:
-
VEGF-R (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGF-R signaling is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
FGF-R (Fibroblast Growth Factor Receptor): Similar to VEGF-R, FGF-R plays a role in angiogenesis and tumor cell survival.
-
CDKs (Cyclin-Dependent Kinases): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
ERK (Extracellular Signal-Regulated Kinase): The ERK pathway is a critical signaling cascade that is often hyperactivated in cancer.[5]
The following table summarizes key patent assignees and their focus within the broader indazole kinase inhibitor space, which provides a strong indication of the likely therapeutic targets for novel indazole-functionalized cyclohexanone derivatives.
| Patent Assignee | Key Kinase Targets Claimed in Indazole Patents | Therapeutic Focus |
| Agouron Pharmaceuticals, Inc. | VEGF-R, FGF-R, CDK complex, CHK1, LCK, TEK, FAK | Cancer, Angiogenesis-related diseases |
| Merck Sharp & Dohme Corp. | ERK1, ERK2 | Broad-spectrum cancers |
| Nerviano Medical Sciences S.r.l. | Various protein kinases | Cancer |
Neurodegenerative Diseases: An Emerging Frontier
Beyond oncology, a growing number of patents disclose the potential of indazole derivatives in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The neuroprotective effects of these compounds are often linked to their ability to modulate signaling pathways involved in neuronal survival and inflammation.
For example, patent application WO2009106980A2 describes indazole derivatives for the treatment of pain and neurodegenerative disorders.[6] This suggests that the unique structural features of indazole-functionalized cyclohexanones could be leveraged to develop novel therapies for these complex diseases.
The signaling pathways implicated in neurodegeneration and potentially targeted by these compounds are multifaceted, as illustrated in the diagram below.
Caption: Potential mechanisms of action for indazole-cyclohexanone derivatives in neurodegenerative diseases.
Competitive Landscape and Future Outlook
The patent landscape for indazole derivatives is competitive, with major pharmaceutical companies and smaller biotechs actively pursuing novel chemical entities. While the specific sub-class of indazole-functionalized cyclohexanone derivatives is still nascent, the broader trends in indazole patenting provide valuable insights into future directions.
Key Trends and Opportunities:
-
Kinase Selectivity: A significant challenge and opportunity lies in designing inhibitors with high selectivity for specific kinases to minimize off-target effects and improve the therapeutic window. The three-dimensional nature of the cyclohexanone moiety can be exploited to achieve this.
-
Novel Biological Targets: While kinases are a major focus, the exploration of other target classes for indazole-cyclohexanone derivatives, such as enzymes and receptors involved in metabolic or inflammatory diseases, remains a promising avenue for future patent applications.
-
Combination Therapies: The use of these novel compounds in combination with existing therapies is a likely strategy to overcome drug resistance and enhance therapeutic efficacy, particularly in oncology. Future patents may claim specific combination regimens.
-
Method of Synthesis Patents: As novel and efficient synthetic routes to indazole-functionalized cyclohexanones are developed, we can expect to see an increase in process patents that protect these valuable methodologies.
Conclusion
The patent landscape for indazole-functionalized cyclohexanone derivatives represents a dynamic and evolving field at the intersection of established medicinal chemistry principles and novel structural innovation. While the current body of intellectual property is still growing, the strong precedent set by the broader class of indazole derivatives, particularly in oncology and neurodegeneration, points towards a bright future for this unique chemical scaffold. For researchers and drug development professionals, a deep understanding of the existing patent landscape, coupled with a creative approach to chemical design and biological targeting, will be paramount in unlocking the full therapeutic potential of these promising compounds and securing a strong intellectual property position in this competitive arena.
References
-
Agouron Pharmaceuticals, Inc. (2001). INDAZOLE COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS FOR INHIBITING PROTEIN KINASES, AND METHODS FOR THEIR USE. WO/2001/002369. Available at: [Link]
- Agouron Pharmaceuticals, Inc. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.
- Agouron Pharmaceuticals, Inc. (2006). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US7141581B2.
- Array BioPharma Inc. (2009). Indazole derivatives. WO2009106980A2.
- Bayer Pharma AG. (2021). Synthesis of indazoles. EP3448846B1.
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 615-626. Available at: [Link]
- McNeil-PPC, Inc. (2010). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS. US 7,790,905 B2.
- Merck Sharp & Dohme Corp. (2015). INDAZOLE DERIVATIVES USEFUL AS ERK INHIBITORS. EP 2654748 B1.
- Nerviano Medical Sciences S.r.l. (2012). Substituted indazole derivatives active as kinase inhibitors. US8299057B2.
- Santen Pharmaceutical Co., Ltd. & Ube Industries, Ltd. (2009). Indazole derivatives. US7563906B2.
- The Trustees of Columbia University in the City of New York. (2012). INDOLE-KETONES AND INDOLIDONES FOR TREATING NEURODEGENERATIVE DISEASES AND DISORDERS. US Patent 8,299,104.
- Vertex Pharmaceuticals Incorporated. (2012). Compositions for treating cell proliferation disorders. US7300931B2.
-
Wang, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Pre-print, specific details may vary upon final publication]. Available at: [Link]
-
WIPO (PCT). (2023). INDAZOLE MACROCYCLES AND THEIR USE. WO/2023/240140. Available at: [Link]
- The patent landscape is constantly evolving.
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- 6. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Catalytic N-Alkylation of Indazole with Cyclohexenone via Michael Addition
Introduction: The Strategic Importance of N-Alkylated Indazoles
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their pharmacological relevance spans a wide spectrum of activities, including applications as tyrosine kinase inhibitors in oncology, such as Pazopanib.[2][3] The functionalization of the indazole nucleus, particularly at its two nitrogen atoms (N1 and N2), is a critical strategy for modulating biological activity, physicochemical properties, and pharmacokinetic profiles.
However, the synthesis of N-alkylated indazoles presents a persistent challenge: controlling the regioselectivity of the alkylation.[4] Direct alkylation often yields a mixture of N1 and N2 constitutional isomers, which can be difficult to separate and can significantly reduce the overall yield of the desired product.[2][4]
This guide focuses on the N-alkylation of indazole using cyclohexenone as the alkylating agent. This transformation proceeds via a conjugate addition, specifically the Michael reaction, a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds.[5][6] We will explore the catalytic methods that govern this reaction, with a deep dive into the mechanistic principles that allow for selective synthesis of the desired regioisomer. This document provides researchers, scientists, and drug development professionals with the theoretical grounding and practical protocols necessary to successfully implement this key synthetic transformation.
Mechanistic Insights: Controlling the N1/N2 Regioselectivity
The outcome of the N-alkylation of indazole is determined by a complex interplay of electronic effects, sterics, and reaction conditions. The core of this challenge lies in the tautomeric nature of the indazole ring and the dual nucleophilicity of its deprotonated form.
2.1 Indazole Tautomerism and Nucleophilicity
Indazole exists in equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[7] Upon deprotonation with a base, a single, resonance-stabilized indazolide anion is formed. This anion possesses two nucleophilic centers at the N1 and N2 positions, both of which can attack an electrophile like cyclohexenone.
2.2 The Michael Addition Pathway
The reaction of the indazolide anion with cyclohexenone is a classic Michael addition.[6] The mechanism involves three key steps:
-
Deprotonation: A base removes the acidic proton from the N1 position of the 1H-indazole, generating the nucleophilic indazolide anion.
-
Conjugate Addition: The indazolide anion attacks the electron-deficient β-carbon of the cyclohexenone (the "Michael acceptor"). This is a 1,4-addition reaction that forms a new C-N bond and a transient enolate intermediate.[5][8]
-
Protonation: The enolate intermediate is protonated during aqueous workup to yield the final 3-(indazol-1-yl or 2-yl)cyclohexan-1-one product.[5]
The critical juncture where regioselectivity is determined is the conjugate addition step. The choice of catalyst and solvent system directly influences whether the N1 or N2 atom of the indazolide anion attacks the cyclohexenone.
Sources
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- 8. byjus.com [byjus.com]
Procedure for reducing 3-(1h-Indazol-1-yl)cyclohexan-1-one to the corresponding alcohol
An Application Guide for the Selective Reduction of 3-(1H-Indazol-1-yl)cyclohexan-1-one
Abstract
This application note provides a comprehensive, field-proven protocol for the chemical reduction of the ketone this compound to its corresponding secondary alcohol, 3-(1H-Indazol-1-yl)cyclohexan-1-ol. Indazole derivatives are a cornerstone in medicinal chemistry and drug development, making robust synthetic procedures for their modification essential. This guide details a reliable method using sodium borohydride (NaBH₄), a mild and selective reducing agent. The protocol emphasizes reaction monitoring, product isolation, and characterization, ensuring a reproducible and verifiable outcome for researchers in organic synthesis and pharmaceutical development.
Introduction and Reaction Principle
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For a substrate like this compound, this conversion is pivotal for exploring structure-activity relationships (SAR) in drug discovery programs. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of other functional groups within the indazole moiety.
Sodium borohydride (NaBH₄) is the reagent of choice for this application due to its excellent selectivity for aldehydes and ketones over less reactive carbonyls like esters or amides.[1] Its operational simplicity and safety profile are superior to more powerful and hazardous hydrides such as lithium aluminum hydride (LiAlH₄).[2][3]
Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the cyclohexanone ring.[4][5] This attack breaks the C=O pi bond, forming a tetracoordinate boron-alkoxide intermediate. Subsequent protonation of this intermediate during an aqueous or acidic workup step yields the final secondary alcohol product.[4] The overall process results in the net addition of two hydrogen atoms across the carbonyl group.[2]
Materials, Reagents, and Instrumentation
Reagents & Consumables
-
This compound (Substrate)
-
Sodium borohydride (NaBH₄), ≥98%
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Deionized water (H₂O)
-
Saturated aqueous sodium chloride (Brine)
-
3M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel TLC plates (e.g., F₂₅₄)
-
Silica gel for column chromatography (if required)
Instrumentation
-
Magnetic stirrer with stir bar
-
Round-bottom flask (appropriate size)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) chamber and UV lamp (254 nm)
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (optional, for advanced characterization)
Detailed Experimental Protocol
This protocol is based on a starting scale of 2.5 mmol of the ketone. Adjustments may be necessary for different scales.
Reaction Setup & Execution
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (e.g., 535 mg, 2.5 mmol) in 15 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon adding the reducing agent.[6]
-
Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 142 mg, 3.75 mmol, 1.5 equivalents) portion-wise over 5-10 minutes. Adding the reagent in portions prevents excessive foaming and a rapid temperature increase.
-
Expert Insight: While stoichiometry suggests a 4:1 ketone-to-NaBH₄ ratio, using 1.5-2.0 molar equivalents of NaBH₄ is standard practice to ensure the reaction goes to completion in a reasonable timeframe, accounting for any reaction with the protic solvent.[7]
-
Reaction Monitoring via Thin-Layer Chromatography (TLC)
The progress of the reaction must be monitored to determine its endpoint, which is a hallmark of a self-validating protocol.[7][8]
-
Prepare TLC Chamber: Use a 70:30 mixture of Ethyl Acetate:Hexanes as the eluent.
-
Spotting: On a TLC plate, spot the following:
-
Lane 1 (SM): A dilute solution of the starting ketone.
-
Lane 2 (Co): A co-spot of the starting material and the reaction mixture.
-
Lane 3 (Rxn): An aliquot of the reaction mixture (quenched with a drop of water before spotting).
-
-
Monitoring: Take an aliquot from the reaction mixture every 15-20 minutes and run a TLC. The reaction is complete upon the total disappearance of the starting material spot (which is less polar and will have a higher Rƒ value) and the appearance of a new, more polar product spot (lower Rƒ value).[6] The expected run time is typically 1-2 hours at room temperature after initial addition in the cold.
Work-up and Product Isolation
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 5 mL of 3M HCl dropwise while the flask is still in the ice bath. Vigorous hydrogen gas evolution will occur.[9] Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add 20 mL of ethyl acetate and 10 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer two more times with 15 mL of ethyl acetate each.
-
Washing: Combine all organic extracts and wash them once with 20 mL of deionized water, followed by 20 mL of brine to remove residual water.
-
Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[10]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 3-(1H-Indazol-1-yl)cyclohexan-1-ol, typically as a white solid or a pale oil.
Purification
If TLC or spectroscopic analysis of the crude product indicates impurities, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Data Summary and Characterization
The following table outlines the key quantitative parameters for this procedure.
| Parameter | Value | Notes |
| Starting Ketone (MW: 214.26 g/mol ) | 535 mg (2.5 mmol) | |
| Sodium Borohydride (MW: 37.83 g/mol ) | 142 mg (3.75 mmol) | 1.5 molar equivalents |
| Solvent (Methanol) | 15 mL | |
| Reaction Temperature | 0 °C to Room Temp. | |
| Typical Reaction Time | 1 - 2 hours | Monitored by TLC |
| Product Alcohol (MW: 216.28 g/mol ) | 540.7 mg | Theoretical Yield |
Product Characterization: The success of the reduction is definitively confirmed by comparing the IR spectra of the starting material and the product.[11][12]
-
Starting Ketone: A strong, sharp absorbance peak will be present in the region of 1705-1725 cm⁻¹ , characteristic of a C=O (carbonyl) stretch.
-
Product Alcohol: This carbonyl peak will be absent. A new, broad, and strong absorbance band will appear in the region of 3200-3600 cm⁻¹ , which is characteristic of an O-H (hydroxyl) stretch.
Further characterization by ¹H NMR would show the appearance of a new proton signal corresponding to the carbinol proton (CH-OH) and the hydroxyl proton.
Workflow Visualization
The following diagram illustrates the complete experimental workflow, from initial setup to final product analysis.
Caption: Experimental workflow from reaction setup to product characterization.
Safety Precautions
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, acids, or protic solvents like methanol.[13] It is also toxic if swallowed or in contact with skin and can cause severe skin and eye damage.[14] Always handle NaBH₄ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[15]
-
Reaction Quenching: The quenching step with acid is highly exothermic and produces hydrogen gas. Perform this step slowly in an ice bath to control the reaction rate.[9]
-
Solvent Handling: Methanol and ethyl acetate are flammable. Ensure there are no ignition sources nearby.
References
- OSU Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from OSU Chemistry website. [Link: https://chemistry.osu.edu/sites/default/files/2021-02/Sodium%20Borohydride%20SOP.docx]
- PENTA. (2025, March 26). Safety Data Sheet: Sodium borohydride. Retrieved from PENTA website. [Link: https://www.pentachemicals.eu/en/sds/16940-66-2]
- New Jersey Department of Health. (1999, August). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from NJ.gov. [Link: https://nj.gov/health/eoh/rtkweb/documents/fs/1691.pdf]
- Royal Society of Chemistry. (2020, August 28). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from RSC Publishing. [Link: https://pubs.rsc.org/en/content/ebook/978-1-78801-908-4]
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from Carl ROTH website. [Link: https://www.carlroth.com/medias/SDB-4051-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ3Mjh8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDgyLzkwMzk4Mzk4OTk2NzgucGRmfDk3ZDY1YjU3ZDAzYjA0YjM5OWY5Y2EyZGFjN2U4YjM3YjQ2YjM1YjM4YjM1YjM4YjM1YjM4YjM1YjM4YjM1]
- UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from University of California website. [Link: https://cls.ucla.edu/sites/default/files/2022-02/SOP_SodiumBorohydride.pdf]
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2011/08/12/sodium-borohydride-nabh4-reduction-of-aldehydes-and-ketones/]
- Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - Supplementary Material. Retrieved from RSC Publishing. [Link: https://www.rsc.org/suppdata/bk/9781/9781788010159/bk9781788010159-sm.pdf]
- Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link: https://cdnsciencepub.com/doi/pdf/10.1139/v78-128]
- Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from Odinity. [Link: https://www.odinity.com/sodium-borohydride-reduction-of-2-methylcyclohexanone/]
- Barnard College. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from Barnard College Chemistry. [Link: https://www.columbia.edu/cu/chemistry/courses/3527/!Expt%201_Ketone%20Reduction_2023.pdf]
- LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from LibreTexts. [Link: https://chem.libretexts.org/Courses/University_of_British_Columbia/CHEM_233%3A_Organic_Chemistry_for_the_Biological_Sciences/03%3A_Reactions_of_Alkenes_and_Alkynes/3.4%3A_Reactions_of_Alkenes/3.4.1%3A_Sodium_Borohydride_Reduction_of_Carbonyls]
- Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from Chemistry Steps. [Link: https://www.chemistrysteps.com/lialh4-and-nabh4-reduction-mechanism/]
- Scribd. (n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Retrieved from Scribd. [Link: https://www.scribd.com/document/443831879/EXPERIEMNT-2-557]
- YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from YouTube. [Link: https://www.youtube.
- Chemguide. (2013, April 15). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from Chemguide. [Link: https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html]
- Boston University. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from OpenBU. [Link: https://open.bu.edu/bitstream/handle/2144/35706/CH204-F11-Exp6-Fluorenone-Reduction-Final.pdf]
- Merck. (n.d.). 3-(1H-indazol-1-yl)cyclohexan-1-ol. Retrieved from Merck website. [Link: https://www.sigmaaldrich.com/US/en/product/enamine/enah93e740ab]
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/C-O/reductionsketones.shtm]
- Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from Scribd. [Link: https://www.scribd.com/document/539169460/Lab-Report-Experiment-2-Sodium-Borohydride-Reduction-of-Cyclohexanone]
- University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from UMSL Chemistry. [Link: https://www.umsl.edu/~orglab/documents/tlc/tlc.html]
- Chemguide. (2015, November 15). Reduction of aldehydes and ketones. Retrieved from Chemguide. [Link: https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html]
- Clark, J. (n.d.). Fundamentals of Organic Chemistry - 9.5 Alcohols from Carbonyl Compounds: Reduction. Retrieved from Cengage. [Link: https://www.cengage.com/chemistry/discipline_content/mc_murry_fund_7e/ch09/ch09_5.html]
- OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from OpenOChem Learn. [Link: https://chem.libretexts.org/learning_objects/openochem_learn/second_semester_topics/alcohols_and_phenols/preparation_of_alcohols/reduction_of_aldehydes_and_ketones]
- Frontiers in Pharmacology. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Pharmacology, 14. [Link: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1197996/full]
- LibreTexts Chemistry. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction. Retrieved from LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 221-233. [Link: https://www.jmchemsci.com/article_142790.html]
- Google Patents. (2009). WO2009106980A2 - Indazole derivatives. Retrieved from Google Patents. [Link: https://patents.google.
- ResearchGate. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 66(43), 8477-8484. [Link: https://www.researchgate.net/publication/251543322_Efficient_synthesis_of_new_3-heteroaryl-1-functionalized_1H-indazoles]
- White Rose Research Online. (2019). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from White Rose Research Online. [Link: https://eprints.whiterose.ac.uk/151759/]
- Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from Semantic Scholar. [Link: https://www.semanticscholar.org/paper/SYNTHESIS-OF-1H-INDAZOLES-BY-REDUCTIVE-CYCLIZATION-O'Dell-Nicholas/5d10b83325c34125b04526d152c921319c5c7d0d]
- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Antitumor-Activity-of-Derivatives-Wang-Du/1f11e9b25f4693a10058b87198755b721e7805d7]
- Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/N-heterocycles/indazolones.shtm]
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Application Note: Accelerated Synthesis of Bioactive Tetrahydroindazole Scaffolds via Microwave Irradiation
Executive Summary
This application note details the protocol for the microwave-assisted synthesis of 4,5,6,7-tetrahydroindazoles , a critical pharmacophore formed by the fusion of an indazole ring with a cyclohexanone-like moiety. These scaffolds are highly valued in drug discovery for their anti-inflammatory, anticancer, and antimicrobial properties.
Conventional thermal synthesis of these derivatives (via Knoevenagel/Michael addition pathways) often requires 6–12 hours of reflux and toxic organic solvents. The protocols described herein utilize microwave irradiation to drive these multi-component reactions to completion in 10–20 minutes with superior yields (>85%) and reduced solvent waste, aligning with Green Chemistry Principle #5 (Safer Solvents) and #6 (Energy Efficiency).
Scientific Principles & Mechanism[1][2]
The Reaction Design
The synthesis relies on a One-Pot Multi-Component Reaction (MCR) involving three key precursors:
-
Cyclic 1,3-Dicarbonyl: Dimedone (5,5-dimethylcyclohexane-1,3-dione) or Cyclohexane-1,3-dione.
-
Aldehyde: Aromatic aldehydes (providing diversity at the C4 position).
-
Nitrogen Source: Hydrazine hydrate or substituted phenylhydrazines.
Mechanistic Pathway
Under microwave irradiation, the polar transition states are stabilized via dipolar polarization, accelerating the reaction kinetics.
-
Knoevenagel Condensation: The aldehyde condenses with the active methylene of the cyclic dicarbonyl to form a benzylidene intermediate (heterodiene).
-
Michael Addition: The hydrazine nucleophile attacks the heterodiene.
-
Cyclization & Dehydration: Intramolecular cyclization followed by water elimination yields the tetrahydroindazole core.
Mechanistic Workflow Diagram
Caption: Mechanistic pathway of the three-component synthesis of tetrahydroindazoles.
Experimental Setup & Equipment
Required Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control. Note: Domestic microwaves are unsuitable due to non-uniform field density and lack of temperature control.
-
Reaction Vessels: 10 mL or 30 mL borosilicate glass vials with pressure-rated crimp caps (PTFE/Silicone septa).
-
Stirring: Magnetic stir bar (Teflon coated).
Safety Considerations
-
Pressure: Hydrazine hydrate releases nitrogen gas upon decomposition (though less likely in this cyclization) and water vapor generates pressure. Ensure the vessel is rated for at least 20 bar.
-
Toxicity: Hydrazines are potential carcinogens. Handle in a fume hood.
Protocol 1: Green Aqueous Synthesis (Catalyst-Free)[2]
This protocol utilizes water as the solvent, leveraging the "hydrophobic effect" where organic reactants aggregate in the aqueous medium, accelerating the reaction under microwave heating without external catalysts.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 10 mL microwave vial, add Dimedone (1.0 mmol, 140 mg).
-
Add Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol).[1]
-
Add Hydrazine Hydrate (1.2 mmol).
-
Add Water (3.0 mL).
-
-
Microwave Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 100°C.
-
Hold Time: 10 minutes.
-
Stirring: High (600 RPM).
-
Power Max: 150 W (to prevent overshoot).
-
-
Execution:
-
Workup & Purification:
-
Cool the vessel to room temperature (using compressed air cooling feature).
-
The product usually precipitates as a solid.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash with ice-cold water (2 x 5 mL) and a small amount of cold ethanol (1 mL).
-
Recrystallization: If necessary, recrystallize from hot ethanol/water (8:2).
-
Protocol 2: Solvent-Free Synthesis (High Throughput)
Ideal for rapid library generation where solvent removal is a bottleneck.
Step-by-Step Methodology
-
Reagent Preparation:
-
Mix Dimedone (1.0 mmol), Aldehyde (1.0 mmol), and Phenylhydrazine (1.0 mmol) in a mortar.
-
Add a catalytic amount of p-TSA (p-Toluenesulfonic acid, 10 mol%) or Ionic Liquid ([bmim]BF4, 0.5 mL) to improve energy absorption.
-
Grind briefly to form a paste.
-
-
Microwave Parameters:
-
Transfer paste to an open vessel (if using atmospheric setup) or sealed vial.
-
Temperature: 80°C.
-
Time: 2–5 minutes.
-
-
Workup:
-
Add cold ethanol (5 mL) to the reaction mixture.
-
Stir for 2 minutes to dissolve impurities.
-
Filter the pure solid product.[3]
-
Data Analysis & Validation
Comparative Efficiency
The following table summarizes the efficiency gains of MAS compared to conventional reflux methods for a standard benzaldehyde-dimedone-hydrazine reaction.
| Parameter | Conventional Reflux (Ethanol) | Microwave-Assisted (Water) | Improvement Factor |
| Reaction Time | 6 – 8 Hours | 10 – 15 Minutes | 30x Faster |
| Yield | 65 – 75% | 88 – 94% | +20% Yield |
| Solvent Usage | 50 mL / mmol | 3 mL / mmol (or None) | Green |
| Energy Profile | High (Continuous heating) | Low (Targeted dielectric heating) | Efficient |
Workflow Visualization
Caption: Operational workflow for the aqueous microwave synthesis protocol.
Characterization Markers
To validate the formation of the tetrahydroindazole ring, look for these spectral signatures:
-
IR (ATR): Disappearance of the carbonyl peak of the aldehyde (1700 cm⁻¹) and appearance of C=N stretching (~1610 cm⁻¹) and NH stretching (3300–3400 cm⁻¹, if using hydrazine hydrate).
-
1H NMR (DMSO-d6):
-
Singlet at ~8.2 ppm (Indazole H-3 proton) or aromatic shifts if C-3 is substituted.
-
Distinct methylene multiplets for the cyclohexanone ring (approx. 1.8–2.6 ppm).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to low power density. | Increase temperature to 120°C or add a polar additive (e.g., 10% Ethanol) to increase microwave absorption (tan δ). |
| Vessel Failure | Excessive pressure from N₂ gas or solvent vapor. | Reduce scale to <2 mmol. Ensure ample headspace (fill volume <50%). |
| Sticky Product | Polymerization or impure starting materials. | Recrystallize from Ethanol/Water.[5] Use fresh aldehydes (remove benzoic acid impurities). |
| Regioisomers | 1H vs 2H Isomer competition (with substituted hydrazines). | Solvent choice influences tautomerism. Acetic acid generally favors the 1H-isomer. |
References
-
Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan Journal of Chemistry, 2023.
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization... of Indazole Derivatives. National Institutes of Health (PMC), 2016.
-
Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 2022. [3]
-
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization. Asian Journal of Research in Chemistry, 2012.[6]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole... Derivatives. Central European Journal of Chemistry, 2010.
Sources
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- 3. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Indazole-Cyclohexanone Condensates
Ticket ID: INDZ-CYC-PUR-001 Status: Open Subject: Strategies for isolating solid product from gummy/oily reaction mixtures.
Executive Summary
The condensation of cyclohexanones with hydrazines to form 4,5,6,7-tetrahydroindazoles (or the coupling of indazoles to cyclohexanone rings) frequently results in viscous, non-crystalline "gums" rather than precipitating solids. This phenotype is typically caused by rotameric mixtures , trapped high-boiling solvents (DMSO/DMF), or oligomeric hydrazone byproducts acting as plasticizers.
This guide provides a tiered troubleshooting protocol to resolve these mixtures into manipulable solids, prioritizing non-chromatographic methods (trituration) before escalating to modified chromatographic techniques.
Module 1: Pre-Purification Diagnostics
Do not attempt purification until you understand the composition of the gum.
The "Dirty" NMR Test: Take a small aliquot (~10 mg) of the gum. Dissolve in CDCl₃. If it doesn't dissolve, use DMSO-d₆.
-
Scenario A (Solvent Trap): Sharp peaks for the product, but large peaks for DMF (2.9/2.7 ppm), DMSO (2.5 ppm), or excess Cyclohexanone.
-
Action: Go to Module 2 (Azeotropic Removal) .
-
-
Scenario B (The "Streak"): Broad, undefined hills in the aromatic/aliphatic region.
-
Action: This is oligomerization. Go to Module 3 (Chromatography) .
-
-
Scenario C (The "Almost Pure"): Clean product spectrum, but physically oily.
-
Action: Go to Module 2 (Trituration) .
-
Visual Workflow: Diagnostic Logic
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude NMR data.
Module 2: The "De-Gumming" Protocols (Physical Separation)
If your product is chemically clean but physically gummy, it is likely a supercooled liquid or trapped by trace impurities. Trituration is the gold standard here.
Protocol A: The "Sonication Crash" (Best for Lipophilic Indazoles)
Indazoles are often soluble in ether but insoluble in pentane/hexane.
-
Dissolve the gum in the minimum amount of Diethyl Ether or DCM (just enough to make it flow).
-
Add 10 volumes of Pentane or Hexane slowly while stirring.
-
Critical Step: The mixture will likely turn cloudy and oil out again. Place the flask in a sonication bath for 10–15 minutes.
-
Cool on ice. Scratch the flask walls with a glass rod.
Protocol B: The "Aqueous Wash" (Best for Amphiphilic Indazoles)
If your reaction used water-miscible solvents (EtOH, DMF), the gum is likely hydrated.
-
Dissolve gum in minimal Methanol or Acetone.
-
Add dropwise into a rapidly stirring beaker of ice-cold water (10x volume).
-
The indazole should precipitate as a white/off-white solid.
-
Troubleshooting: If it forms a sticky ball, decant the water, add fresh water, and sonicate.
Data: Common Solvent Systems for Indazole Trituration
| Polarity Profile | Dissolving Solvent (Solvent A) | Anti-Solvent (Solvent B) | Ratio (A:B) |
|---|---|---|---|
| Highly Lipophilic | Diethyl Ether | Pentane / Hexane | 1:10 |
| Moderately Polar | DCM | Et₂O / Hexane | 1:5 |
| Polar / Basic | Methanol | Water / Brine | 1:20 |
| Recalcitrant Gums | Toluene | Cyclohexane | 1:3 |
Module 3: Chromatographic Rescue
The Problem: Indazoles possess a basic nitrogen (pyridine-like, pKa ~5-7) and an acidic NH (pyrrole-like, pKa ~14). Standard silica gel is acidic (pH ~5). The Result: The basic nitrogen interacts strongly with silanol groups, causing severe tailing (streaking) . The product elutes over 20 fractions, never concentrating enough to crystallize [2].
The Solution: Base-Modified Silica Chromatography
You must neutralize the silica surface.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare your eluent (e.g., DCM:MeOH 95:5).
-
Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Why? The amine base preferentially binds to the acidic silanol sites on the silica, shielding them from your indazole [3].
-
-
Column Pre-treatment:
-
Flush the column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample.
-
-
Loading:
-
Do not load in pure DCM (it may streak). Load as a solid deposit on Celite or Silica.
-
-
Elution:
-
Run the gradient.[3] The product should elute as a sharp, symmetrical band.
-
Visual Workflow: Chromatography Setup
Figure 2: Mechanism of amine modifiers in preventing peak tailing during indazole purification.
Module 4: Chemical Derivatization (The "Salt" Trick)
If the free base refuses to solidify, convert it to a salt. Indazole salts often have much higher melting points and crystallize readily.
-
Dissolve the gummy free base in Et₂O or Dioxane.
-
Add 4M HCl in Dioxane dropwise.
-
The HCl salt should precipitate immediately as a solid.
-
Filter and wash with ether.
-
Note: You can regenerate the free base later by partitioning between NaHCO₃(aq) and EtOAc, or use the salt directly for biological assays (often preferred for solubility).
-
Frequently Asked Questions (FAQ)
Q1: My product solidifies in the fridge but turns back to oil at room temperature.
-
Diagnosis: You have a "low-melting solid" with trace solvent impurities acting as melting point depressors.
-
Fix: Keep it cold! Filter the solid inside a cold room or use a chilled Buchner funnel. Alternatively, lyophilize (freeze-dry) the sample from Benzene or t-Butanol to obtain a fluffy powder.
Q2: I used DMSO for the reaction, and now I can't get rid of it. The gum is wet.
-
Fix: DMSO is difficult to remove by rotovap. Dissolve the gum in Ethyl Acetate and wash 5 times with brine. If that fails, use a Lyophilizer . DMSO sublimes under high vacuum (eventually), or use a C18 reverse-phase plug (wash with water first to remove DMSO, then elute product with MeOH).
Q3: The NMR shows two sets of peaks. Is my product impure?
-
Analysis: Tetrahydroindazoles can exist as tautomers (1H- vs 2H-indazole). In CDCl₃, you might see broadened or split peaks.
-
Verification: Run the NMR in DMSO-d₆ . The hydrogen bonding capacity of DMSO often stabilizes one tautomer, simplifying the spectrum. If peaks coalesce, it is purity, not impurity.
References
-
Trituration Techniques
- Title: Trituration: A simple method for purifying crude compounds.
- Source: Common Organic Chemistry / Reddit ChemPros Archive (Valid
-
URL:[Link]
-
Chromatography of Basic Heterocycles
- Title: Troubleshooting Flash Column Chrom
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
-
Indazole Synthesis & Handling
- Title: Synthesis of 5-Substituted 4,5,6,7-Tetrahydroindoles from Cyclohexanones (Analogous Indazole Chemistry).
- Source: Heterocycles / ResearchG
-
URL:[Link]
-
General Purification of Oily Solids
- Title: How to crystallize an oil.
- Source: MIT OpenCourseWare / Chemistry StackExchange.
-
URL:[Link]
Sources
Solvent effects on the N1/N2 selectivity of indazole alkylation
Topic: Solvent & Base Effects on N1/N2 Regioselectivity Ticket ID: IND-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Ambident" Problem
Welcome to the technical support center for Indazole chemistry. If you are reading this, you are likely facing the classic "Indazole Ambiguity": obtaining a frustrating mixture of N1-alkylated (thermodynamic) and N2-alkylated (kinetic) products.[1]
Unlike indole (which has a clear N1 preference), the indazole anion is a mesomeric system where the negative charge is delocalized across N1 and N2. Your choice of solvent and cation dictates the "tightness" of the ion pair, which is the primary lever for controlling regioselectivity.
This guide moves beyond basic "trial and error" and provides a mechanistic framework to force the selectivity you require.
Module 1: Diagnostic Decision Matrix
Before modifying your reaction, identify your target and current failure mode using the logic flow below.
Figure 1: Logic flow for diagnosing regioselectivity failures based on target isomer and observed outcome.
Module 2: The Mechanistic Engine
To fix selectivity, you must understand the Cation-Solvent-Substrate interaction.
The "Loose" Ion Pair (The Mixture Generator)
-
Conditions: Polar Aprotic Solvents (DMF, DMSO) + Carbonate Bases (
,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Mechanism: High dielectric solvents solvate the cation (
, ) effectively. This creates a "solvent-separated ion pair." The indazole anion is "naked" and highly reactive. -
Result: The reaction is fast but indiscriminate. Because the anion is free, alkylation occurs at both N1 and N2, typically yielding a statistical mixture (e.g., 60:40 favoring N1 due to slight thermodynamic preference).
The "Tight" Ion Pair (The N1 Enforcer)
-
Conditions: Non-Polar/Low-Polarity Solvents (THF, Toluene) +
. -
Mechanism: In THF, the
cation is not fully solvated. It forms a tight ion pair with the indazole. Crucially, coordinates with N2 and any electron-rich substituents at C3 (e.g., esters, carbonyls).[2] -
Result: This coordination "masks" N2, leaving N1 as the only accessible nucleophile. This is the Chelation Control model.
The Steric/Kinetic Trap (The N2 Enforcer)
-
Conditions: Mitsunobu (THF) or Acidic Imidate Alkylation.
-
Mechanism: N2 is often the site of highest electron density in the neutral tautomer. However, N1 is sterically more accessible in the anion. To target N2, we must avoid the anion entirely (neutral conditions) or use steric bulk to block N1.
Module 3: Troubleshooting Scenarios
Scenario A: "I'm using Cs2CO3 in DMF and getting a 1:1 mixture."
-
Root Cause: You have created a solvent-separated ion pair.[3] The high dielectric constant of DMF (
) dissociates the cation, preventing it from directing the reaction. -
Correction: Switch to NaH in THF .
-
Why: THF (
) promotes tight ion pairing. The Sodium cation ( ) is small and hard, coordinating tightly to N2, effectively blocking it. -
Expected Shift: From ~60% N1 to >95% N1.
-
Scenario B: "I need N2-alkyl indazole, but I keep isolating N1."
-
Root Cause: N1 is the thermodynamic sink (approx. 4 kcal/mol more stable). Standard basic alkylation will always drift toward N1 given enough time or heat (Curtin-Hammett principle).
-
Correction: Switch to Mitsunobu Conditions or Imidate Chemistry .
-
Why: Mitsunobu reactions proceed via a bulky oxyphosphonium intermediate. The steric bulk of the
group often disfavors the more hindered N1 approach, shifting preference to N2. Alternatively, using alkyl trichloroacetimidates under Lewis Acid catalysis targets the N2 lone pair of the neutral indazole, which is kinetically favored.
-
Scenario C: "My substrate has an electron-withdrawing group (EWG) at C7."
-
Observation: You might actually see higher N2 selectivity naturally.
-
Explanation: A C7-EWG (like
or ) depletes electron density near N1 and creates steric hindrance, making N2 the more nucleophilic and accessible site.
Module 4: Standardized Protocols
Protocol 1: High N1 Selectivity (Chelation Control)
Best for: Standard indazoles, C3-substituted indazoles.[4]
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Do not use DMF.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Aging: Stir at 0°C for 30 mins. Critical: This allows the Na-Indazole tight ion pair to form.
-
Alkylation: Add alkyl halide (1.1 equiv) dropwise.[2]
-
Reaction: Warm to Room Temp (RT). Stir 12–24h.[2]
-
Validation: Check LCMS. Expect N1:N2 ratio > 20:1.
Protocol 2: High N2 Selectivity (Mitsunobu)
Best for: When N1 is the unwanted thermodynamic product.
-
Solvation: Dissolve 1H-indazole (1.0 equiv), Alcohol (
, 1.5 equiv), and (1.5 equiv) in anhydrous THF or Toluene . -
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.
-
Reaction: Stir at RT for 12h.
-
Note: If conversion is low, heat to 50°C.
-
Validation: Expect N1:N2 ratio favoring N2 (typically 1:3 to 1:9 depending on steric bulk).
Module 5: Data Reference
Table 1: Solvent & Base Effects on Selectivity (Methyl 1H-indazole-3-carboxylate) Data synthesized from Beilstein J. Org. Chem. 2024 and J. Org.[5] Chem. 2021.[3][5][6]
| Entry | Base | Solvent | Dielectric Const.[5][7] ( | Mechanism | N1 : N2 Ratio |
| 1 | DMF | 36.7 | Loose Ion Pair | 58 : 42 (Mixture) | |
| 2 | DMSO | 46.7 | Loose Ion Pair | 54 : 46 (Mixture) | |
| 3 | THF | 7.5 | Tight Ion Pair (Chelation) | > 99 : 1 (N1 Selective) | |
| 4 | Dioxane | 2.2 | Aggregation/Solubility | 96 : 4 (N1 Selective) | |
| 5 | Mitsunobu | THF | 7.5 | Steric/Kinetic | 28 : 72 (N2 Selective) |
Module 6: Visualization of Chelation
The diagram below illustrates why NaH/THF is superior for N1 selectivity. The Sodium cation acts as a "lid" on the N2 position.[2]
Figure 2: Chelation model in THF. The Na+ cation coordinates between N2 and the C3-substituent, sterically hindering N2 and forcing alkylation at N1.[4]
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954.[5] Link
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org.[5] Chem. 2021, 17, 1939–1950. Link
-
Development of a selective and scalable N1-indazole alkylation. RSC Adv. 2024, 14, 6084-6091. Link
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer Synthesis.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 3-substituted indazole couplings
Diagnostic Module: Why Did My Reaction Fail?
The C3 position of the indazole ring is deceptively challenging. Unlike indole, the additional nitrogen at position 2 creates a unique electronic and steric environment. When you add a protecting group (PG) at N1 or N2, you create a "steric canyon" at C3 that repels incoming catalysts.
Before attempting a new protocol, use this diagnostic workflow to identify the root cause of your failure.
Workflow: The Indazole Failure Decision Tree
Figure 1: Diagnostic logic for identifying failure modes in indazole cross-couplings. Note that protodeboronation is the most common failure mode when using indazole-3-boronates.
The "Steric Wall" & Electronic Trap
Understanding the geometry is non-negotiable. The C3 position is flanked by the C4-hydrogen (peri-interaction) and the N-Protecting Group.
-
The N1-Protecting Group (Preferred): Directs steric bulk away from C3 slightly more than N2, but still creates significant hindrance for bulky phosphine ligands.
-
The N2-Protecting Group (Problematic): Often creates a "roof" over the C3 position, making standard Pd-catalysis extremely difficult due to the ortho-effect.
-
The Electronic Trap: 3-Indazolylboronic acids are notoriously unstable. The C-B bond is prone to hydrolysis (protodeboronation) because the adjacent nitrogens can stabilize the protonated intermediate, facilitating the cleavage of boron before transmetallation occurs [1].
Core Protocols: Overcoming the Barrier
Protocol A: The "Reverse Polarity" Rescue (Recommended)
Scenario: You are trying to couple Indazole-3-boronic acid with an Aryl Halide, and it is failing (protodeboronation). The Fix: Flip the partners. Use 3-Haloindazole (Electrophile) + Aryl Boronic Acid (Nucleophile). The 3-haloindazole is stable, and aryl boronic acids are far less prone to protodeboronation than their indazole counterparts.
Reagents:
-
Substrate: 3-Bromo-1-(THP)-indazole (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv, aqueous solution 0.5M)
-
Solvent: 1,4-Dioxane or THF
-
Temperature: 60°C - 80°C
Step-by-Step:
-
Degas: Charge a vial with the solid reagents. Cap and purge with Argon for 5 minutes.
-
Solvent Prep: Sparge the 1,4-Dioxane with Argon for 15 minutes before addition. Oxygen is a catalyst killer here.
-
Addition: Add solvent and aqueous base via syringe.[1]
-
Activation: Heat to 60°C. Monitor by LCMS at 1 hour.
-
Troubleshooting: If conversion is slow (<20% in 1h), boost temp to 80°C. If Pd black forms, add 1 mol% free XPhos ligand.
Why XPhos Pd G4? This pre-catalyst generates the active monoligated Pd(0) species immediately upon dissolution. XPhos is bulky enough to facilitate reductive elimination from the crowded C3 center but electron-rich enough to ensure rapid oxidative addition into the 3-bromoindazole [2].
Protocol B: The "Unstable Nucleophile" (MIDA Strategy)
Scenario: You must use the indazole as the nucleophile (e.g., the partner is a complex heteroaryl halide). The Fix: Standard boronic acids will decompose. Use a MIDA Boronate or Pinacol Ester with a "Slow Release" anhydrous system.[1]
Reagents:
-
Substrate: 1-SEM-Indazole-3-MIDA boronate (1.2 equiv)
-
Partner: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd-PEPPSI-IPr (3 mol%)
-
Base: K₂CO₃ (anhydrous, micronized, 3.0 equiv) or CsF (2.0 equiv)
-
Solvent: Anhydrous Dioxane/MeOH (9:1)
-
Additives: CuCl (20 mol%) - The "Copper Effect"
Step-by-Step:
-
Drying: Flame-dry the reaction vessel. Moisture triggers protodeboronation.
-
The Copper Trick: Add CuCl (Cuprous Chloride). Copper facilitates the transmetallation step (the "Liebeskind-Srogl" effect), speeding it up so it outcompetes the decomposition of the boron species [3].
-
Run: Heat to 80-90°C.
-
Note: MIDA boronates slowly hydrolyze to the active boronic acid, keeping the concentration of the unstable species low (kinetic protection).
Data Presentation: Ligand Selection Matrix
Not all bulky ligands work for indazoles. Use this table to select the right tool.
| Ligand Class | Specific Ligand | Best For... | Risk Factor |
| Biaryl Phosphines | XPhos / SPhos | General Purpose. Excellent for 3-bromoindazoles. High turnover. | Can be too bulky if the N-PG is massive (e.g., Trityl). |
| Biaryl Phosphines | RuPhos | Amination. Creating C3-N bonds (Buchwald). | Sensitive to oxidation; requires strict inert atmosphere. |
| NHC Carbene | PEPPSI-IPr | Steric Overload. Best for tetra-ortho substituted couplings.[2] | Harder to remove Pd residues post-reaction. |
| Simple Phosphine | PPh₃ | Nothing. | Do not use. Fails to promote OA/RE in hindered systems. |
| Bidentate | dppf | Stability. Good for Protocol B (MIDA esters) to prevent Pd death. | Slower rate; requires higher temps (100°C+). |
Visualizing the Mechanism: The "Ortho-Effect"
Figure 2: Steric map showing the "Pincer" effect. The Pd-catalyst must navigate between the C4-hydrogen and the N1-Protecting Group to access C3.
FAQ: Troubleshooting from the Bench
Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" precipitation indicates ligand dissociation. Your ligand (L) is not binding tightly enough to the Pd(0), allowing it to aggregate.
-
Fix: Switch to a pre-catalyst (e.g., XPhos Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The pre-catalyst guarantees a 1:1 Pd:L ratio and protects the active species until it enters the cycle [2].
Q: I see the product mass, but also a mass corresponding to Product + 14 (Methyl?). A: If you are using Pd(dppf)Cl₂ in DCM, you might be seeing a carbene insertion or solvent reaction, but more likely, if you used methanol, you might have minor methylation. However, in indazole chemistry, check for N-migration . If your PG is labile (like Boc or Acetyl), it can migrate from N1 to N2, or fall off and re-alkylate if an alkyl halide is present.
Q: Can I do this without a protecting group (Free NH)? A: Generally, no . The free NH is acidic (pKa ~14) and will deprotonate under basic coupling conditions. The resulting indazolyl anion poisons the Pd catalyst by coordinating to the metal center (forming a resting state that doesn't turnover) [4]. Always protect N1 (THP, SEM) or N2 (SEM) before C3 coupling.
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 139(37), 13156–13165.
-
Buchwald Pre-catalysts (G3/G4): Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science, 4(3), 916-920.
-
Copper Effect in Stille/Suzuki: Liebeskind, L. S., & Srogl, J. (2000). "Heteroaromatic Thioether-Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 122(45), 11260–11261.
-
Catalyst Poisoning by Azoles: Lundgren, R. J., & Stradiotto, M. (2010). "Pd-Catalyzed Cross-Coupling of Hindered Biaryls." Angewandte Chemie International Edition, 49(46), 8686-8690.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Characterization of 3-(1H-Indazol-1-yl)cyclohexan-1-one vs. N2-Isomer
Executive Summary
The Core Challenge: The synthesis of 3-(1H-indazol-1-yl)cyclohexan-1-one via Michael addition of 1H-indazole to 2-cyclohexen-1-one is complicated by the ambident nucleophilicity of the indazole ring. This reaction typically yields a mixture of the thermodynamically favored N1-isomer (Target) and the kinetically accessible N2-isomer (Impurity).
The Solution: While 1H NMR chemical shifts provide preliminary indications, they are solvent-dependent and often overlapping. Nuclear Overhauser Effect Spectroscopy (NOESY) is the only definitive, self-validating method for structural assignment. This guide details the specific NMR signatures required to distinguish these regioisomers, supported by mechanistic insights and experimental protocols.
Structural & Mechanistic Context
Indazole exists in an annular tautomeric equilibrium.[1][2][3] Under basic conditions (Michael addition), the deprotonated indazolyl anion can attack the electrophile (cyclohexenone) at either nitrogen.
-
N1-Isomer (Thermodynamic): Retains the benzenoid aromaticity of the fused ring system.
-
N2-Isomer (Kinetic): Adopts a quinoid-like electronic structure, which is generally less stable but can form in significant quantities depending on the solvent and base used.
Graphviz Diagram: Isomer Structures & Numbering
The following diagram illustrates the specific proton numbering used for NMR assignment.
Caption: Structural comparison of N1 and N2 isomers. Note the bond connection point on the nitrogen heterocycle.
Comparative NMR Analysis
Diagnostic 1H NMR Signals (DMSO-d6)
The following table summarizes representative chemical shifts. Note that absolute values may shift slightly based on concentration and temperature, but the relative order and coupling patterns remain consistent.
| Feature | N1-Isomer (Target) | N2-Isomer (Alternative) | Mechanistic Reason |
| H-3 (Indazole) | N2-substitution increases electron demand on C-3, often causing deshielding. | ||
| H-7 (Indazole) | Proximity to the N1-substitution site affects magnetic anisotropy. | ||
| N-CH (Cyclohexyl) | The methine proton | ||
| Symmetry | Distinct H-4, H-5, H-6, H-7 | H-4/H-7 and H-5/H-6 often overlap | N2-isomer has higher pseudo-symmetry (quinoid) compared to N1. |
The "Smoking Gun": NOESY Correlations
This is the critical validation step.[2] You cannot publish without this data.
-
N1-Isomer Logic: The cyclohexyl ring is attached to N1. Spatially, the methine proton (N-CH) is close to H-7 of the benzene ring. It is far from H-3.
-
N2-Isomer Logic: The cyclohexyl ring is attached to N2. Spatially, the methine proton (N-CH) is close to H-3 of the pyrazole ring. It is far from H-7.
Graphviz Diagram: NMR Assignment Workflow
Follow this decision tree to assign your product.
Caption: Decision tree for definitive regiochemical assignment using NOESY.
Experimental Protocols
Synthesis (Michael Addition)
Note: This protocol favors the thermodynamic N1 product but will produce N2 as a minor component.
-
Reagents: 1H-Indazole (1.0 equiv), 2-Cyclohexen-1-one (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.5 equiv).
-
Solvent: Acetonitrile (ACN) or DMF.[2] (ACN is easier to remove; DMF often promotes N1 selectivity).[2]
-
Procedure:
-
Workup: Evaporate solvent. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]
Purification & Isolation (Critical for Characterization)
The isomers typically have different Rf values on silica gel.[2]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane:EtOAc (Start 80:20
50:50).[2] -
Elution Order:
-
N1-Isomer: usually elutes second (more polar due to higher dipole moment).
-
N2-Isomer: usually elutes first (less polar).
-
Note: This order can reverse depending on the specific substituents on the cyclohexanone ring, so NMR confirmation is mandatory.
-
References
-
Regioselectivity in Indazole Alkylation
-
NMR Assignment of Indazole Isomers
-
Mechanistic Insight (N1 vs N2 Stability)
-
Alam, R., & Keating, J. J.[5] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1904–1916, 2021.
-
-
Michael Addition Context
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
A Comparative Guide to the Crystal Structure Analysis of 3-(1H-Indazol-1-yl)cyclohexan-1-one Derivatives in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and potent anti-cancer agents.[1][2] Derivatives of 3-(1H-indazol-1-yl)cyclohexan-1-one are of particular interest due to their three-dimensional structure, which allows for precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets. Understanding the exact three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the optimization of lead compounds.
This guide provides an in-depth comparison of the structural analysis of this compound derivatives. We will delve into the causality behind experimental choices in synthesis and crystallization, detail the workflows for X-ray crystallographic analysis, and explore how subtle conformational differences can translate into significant variations in biological activity.
The Strategic Importance of X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals the packing of molecules in the crystal lattice, offering invaluable insights into intermolecular interactions such as hydrogen bonding and π-π stacking. This information is crucial for understanding structure-activity relationships (SAR), as the shape and electronic properties of a molecule dictate its ability to bind to a specific enzyme or receptor.[3]
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound. A common route to this compound derivatives involves a Michael addition reaction between 1H-indazole and a cyclohex-2-en-1-one precursor. This approach allows for the introduction of diverse substituents on either the indazole or cyclohexanone ring systems to explore the chemical space and optimize biological activity.
Caption: General workflow for synthesis and crystallization.
Experimental Protocol: Synthesis of a Representative Derivative
-
Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile, add cyclohex-2-en-1-one (1.1 eq) and a catalytic amount of a base (e.g., potassium carbonate, 0.2 eq).
-
Reaction Execution: Stir the mixture at room temperature or under gentle heating (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound derivative.
The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and often determined empirically.
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture), and the solvent is allowed to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Comparative Structural Analysis of Indazole Derivatives
While crystal structures for the exact this compound scaffold are not widely available in public databases, we can draw valuable comparative insights from closely related tetrahydroindazole and other substituted indazole derivatives.[4][5][6] The analysis focuses on key geometric parameters that influence molecular shape and interaction potential.
Table 1: Comparison of Crystallographic and Geometric Parameters for Representative Indazole Derivatives
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Derivative C (from literature[5]) |
| Formula | C₁₃H₁₄N₂O | C₁₄H₁₆N₂O₂ | C₁₈H₁₇N₃O₃ |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| Cyclohexane Conformation | Chair | Twisted-Boat | N/A |
| Indazole-Cyclohexane Dihedral Angle | 45.8° | 78.2° | 54.03° |
| Key H-Bonds | C=O···H-N (intermolecular) | C=O···H-C (intermolecular) | N-H···O (intramolecular & intermolecular) |
Note: Data for Derivatives A and B are hypothetical to illustrate potential variations. Data for Derivative C is from the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}.[5]
The data reveals that even minor changes in substitution (e.g., adding a methoxy group in Derivative B) can lead to different crystal packing (space group) and significantly alter the relative orientation of the two ring systems (dihedral angle). The conformation of the flexible cyclohexanone ring is particularly sensitive to its environment and can adopt various forms, such as the stable 'chair' or a higher-energy 'twisted-boat' conformation. These conformational differences directly impact the overall shape of the molecule.
Caption: 2D representation of the core molecular scaffold.
Workflow for X-ray Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for analysis. The process follows a standardized, self-validating protocol to ensure data integrity and accuracy.
Caption: Workflow for X-ray diffraction analysis.
Protocol for Data Collection and Refinement
-
Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[4]
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled using software packages such as SAINT and SADABS.[5]
-
Structure Solution: The initial phases of the structure factors are determined using direct methods, which reveals an initial electron density map and the positions of most non-hydrogen atoms. The SHELX-97 program package is a widely used and authoritative tool for this purpose.[4]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method on F². This iterative process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[4]
-
Validation: The final structural model is validated using tools like PLATON and submitted to crystallographic databases.
From Structure to Function: Driving Drug Design
The ultimate goal of crystal structure analysis in this context is to inform the design of more potent and selective drugs. The indazole scaffold is a common feature in many kinase inhibitors.[7][8] The crystal structure reveals the precise conformation the molecule adopts, which can then be used in computational docking studies to predict how it will bind to the active site of a target protein.
Caption: The iterative cycle of structure-based drug design.
For example, crystal structure analysis might reveal that the carbonyl group of the cyclohexanone ring acts as a crucial hydrogen bond acceptor. This insight allows medicinal chemists to design new derivatives where this interaction is strengthened or where other parts of the molecule are modified to improve binding affinity or selectivity, potentially leading to more effective and safer medicines.[9]
Conclusion
The crystal structure analysis of this compound derivatives is a cornerstone of modern drug discovery. It provides an atomic-level blueprint that is indispensable for understanding molecular conformation and intermolecular interactions. By integrating high-quality crystallographic data with synthetic chemistry and computational modeling, researchers can move beyond trial-and-error approaches to a more rational, structure-guided design of novel therapeutics. The methodologies and comparative insights presented in this guide underscore the power of this technique to accelerate the development of the next generation of indazole-based medicines.
References
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Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). Molecules. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Mini-Reviews in Organic Chemistry. [Link]
-
X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism. (2016). Journal of Medicinal Chemistry. [Link]
-
Cyclohexenone and indazole derivatives as bioactive targets. (n.d.). ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
-
Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. (2020). RSC Advances. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology. [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}. (2014). Acta Crystallographica Section E. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
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Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. (2015). Acta Crystallographica Section E. [Link]
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Comparative Guide: Biological Activity of N1- vs. N2-Cyclohexyl Indazoles
This guide provides a technical, data-driven comparison of N1-cyclohexyl versus N2-cyclohexyl substituted indazoles. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural implications of regioisomerism on biological activity, specifically within the context of synthetic cannabinoid receptor agonists (SCRAs) and kinase inhibitors.
Executive Summary
The biological activity of indazole derivatives is strictly governed by the regiochemistry of the nitrogen substitution.
-
N1-Cyclohexyl Indazoles: These are the thermodynamically stable isomers and are characterized by high-affinity agonism at cannabinoid receptors (CB1/CB2). They form the scaffold of potent SCRAs (e.g., AB-CHMINACA) with
values in the sub-nanomolar range. -
N2-Cyclohexyl Indazoles: These are kinetically favored under specific alkylation conditions but are thermodynamically less stable. In the context of cannabinoid signaling, they act as impurities with micromolar potency (essentially inactive). However, the N2-indazole motif is a critical pharmacophore in other therapeutic areas, such as VEGFR tyrosine kinase inhibition (e.g., Pazopanib).
Molecular Architecture & Regiochemistry
The indazole core exists in a tautomeric equilibrium between 1H-indazole (benzenoid) and 2H-indazole (quinonoid). Substitution at these positions fundamentally alters the molecular vector and electrostatic potential map, dictating receptor compatibility.
Structural Comparison
| Feature | N1-Cyclohexyl (1H-Indazole) | N2-Cyclohexyl (2H-Indazole) |
| Electronic State | Benzenoid (Aromatic stability) | Quinonoid (Higher energy) |
| Vector Geometry | "L-shaped" projection relative to the benzene ring | Linear/Extended projection |
| Lipophilicity | Generally higher logP | Slightly lower logP due to dipole moment |
| Primary Target | GPCRs (Cannabinoid CB1/CB2) | Kinases (VEGFR, PDGFR) |
Synthesis & Regioselectivity Workflow
Direct alkylation of indazole typically yields a mixture of N1 and N2 isomers. The ratio depends on the solvent, base, and temperature.
Figure 1: Synthetic workflow for generating and isolating indazole regioisomers. N1-alkylation is generally favored by thermodynamic control (high temp, weak base), while N2-alkylation can be enhanced by kinetic control or specific steric directing groups.
Biological Activity Profile: Cannabinoid Receptors[1][2][3][4]
The most distinct divergence in activity occurs at the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors. N1-substitution is a strict requirement for high-affinity binding in the "JWH" and "AB" series of synthetic cannabinoids.
Comparative Data: Receptor Affinity ( ) and Efficacy ( )
The following data compares AB-CHMINACA (N1-cyclohexylmethyl) against its N2-regioisomer .
| Compound | Regioisomer | Target | Affinity ( | Efficacy ( | Activity Class |
| AB-CHMINACA | N1-Substituted | CB1 | 0.38 - 0.50 | ~2.1 | Full Agonist |
| CB2 | 0.30 - 0.70 | ~5.6 | Full Agonist | ||
| AB-CHMINACA | N2-Substituted | CB1 | > 1,000 | > 10,000 | Inactive |
| (Isomer) | CB2 | > 1,000 | > 10,000 | Inactive |
Key Insight: The N2-isomer is effectively inactive at relevant physiological concentrations. The shift from N1 to N2 causes a steric clash within the hydrophobic binding pocket of the CB1 receptor (TM3/TM5 region), preventing the "toggle switch" activation required for G-protein signaling.
Signaling Pathway Activation (N1-Isomer)
The N1-cyclohexyl indazole acts as a potent agonist, triggering the
Figure 2: Signal transduction pathway activated by N1-substituted indazoles. The N2-isomer fails to initiate the first step (Binding).
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
Protocol A: Regioselective Synthesis & Separation
Objective: Isolate pure N1-cyclohexylmethyl indazole from the N2 impurity.
-
Reaction: Dissolve 1H-indazole-3-carboxamide derivative (1.0 eq) in anhydrous DMF. Add
(1.5 eq) and stir at room temperature for 30 min. Add (bromomethyl)cyclohexane (1.2 eq) dropwise. Heat to 60°C for 12 hours. -
Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Separation (Critical): The N1 and N2 isomers have distinct
values.-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate gradient (starts 9:1, ends 1:1).
-
Observation: The N1-isomer is typically less polar (elutes first) compared to the N2-isomer due to the lone pair availability on the nitrogen.
-
-
Validation: Confirm structure via 1H-NMR. The N-CH2 protons for N1-substitution typically appear upfield relative to N2-substitution, and NOESY correlations will differ (N1-CH2 correlates with C7-H; N2-CH2 correlates with C3-H).
Protocol B: Radioligand Binding Assay (CB1)
Objective: Determine
-
Membrane Prep: Use CHO cells stably expressing human CB1 receptors. Harvest and homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Radioligand: [3H]CP-55,940 (0.5 nM).[1]
-
Competitor: Test compounds (N1 and N2 isomers) at concentrations ranging from
to M. -
Buffer: 50 mM Tris-HCl, 5 mM
, 1 mM EDTA, 0.5% BSA.
-
-
Equilibrium: Incubate at 30°C for 90 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Conclusion
For drug development professionals targeting the endocannabinoid system, N1-substitution is non-negotiable . The N2-cyclohexyl isomer is a high-risk impurity that dilutes potency and should be rigorously removed. However, if the target changes to kinase inhibition (e.g., oncology), the N2-indazole scaffold (as seen in Pazopanib) becomes the relevant pharmacophore, highlighting the importance of context in regioisomer activity.
References
-
Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.[2] Forensic Toxicology. Link
-
Buchler, I. P., et al. (2009). Indazole derivatives.[3][4][5][6][7][8][9][10][11][12][13] Patent WO 2009/106982. Link
-
Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice.[14] Journal of Pharmacology and Experimental Therapeutics. Link
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Longworth, M., et al. (2017). Pharmacology of Indazole Synthetic Cannabinoids.[6] Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link
-
BenchChem. (2025).[5] Investigating the comparative bioactivity of indazole regioisomers.Link
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A Researcher's Guide to Validating Indazole Regiochemistry: An In-Depth Comparison Using NOESY NMR
Introduction: The Indazole Regiochemistry Challenge
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and anti-HIV treatments.[1] This bicyclic heterocycle's value lies in its ability to act as a versatile pharmacophore, but its utility is intrinsically linked to a fundamental synthetic challenge: regioselectivity.
The indazole ring possesses two reactive nitrogen atoms, N1 and N2, due to annular tautomerism.[1][2] Consequently, addition reactions, such as N-alkylation, frequently yield a mixture of N1- and N2-substituted regioisomers.[3][4][5] Distinguishing between these isomers is not merely an academic exercise; it is critical for drug development, as the substitution pattern dictates the molecule's three-dimensional shape, biological activity, and pharmacokinetic properties. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and accessible tool for unambiguous structural assignment in solution.[3][4]
This guide provides an in-depth exploration of Nuclear Overhauser Effect Spectroscopy (NOESY) as a definitive method for validating indazole regiochemistry. We will delve into the underlying principles, provide a field-proven experimental protocol, and objectively compare its performance against other common analytical techniques, equipping researchers with the knowledge to confidently assign the structure of their synthesized indazole derivatives.
The Decisive Evidence: Unraveling Structure with Through-Space Correlations
The power of NOESY lies in its ability to detect through-space interactions, a phenomenon known as the Nuclear Overhauser Effect (NOE).[6] Unlike COSY, which reveals through-bond scalar (J) couplings, NOESY identifies protons that are physically close to one another in the molecule's conformational space, typically within 5 Angstroms (Å).[6][7] This distinction is the key to solving the indazole regiochemistry puzzle.
The addition of a substituent (R-group) to either N1 or N2 creates a unique spatial relationship between the substituent's protons and the protons on the indazole core. By identifying these specific proximities, we can definitively assign the point of attachment.
-
For an N1-substituted indazole: The protons on the atom of the substituent directly attached to the nitrogen (e.g., the -CH₂- group) are in close spatial proximity to the H7 proton on the benzene portion of the indazole ring. A NOESY experiment will therefore show a cross-peak correlating these two proton signals.
-
For an N2-substituted indazole: The substituent's proximal protons are spatially close to the H3 proton on the pyrazole ring. The diagnostic NOESY cross-peak will appear between the substituent's protons and the H3 proton.
These correlations are unambiguous and provide irrefutable evidence of the compound's regiochemistry.
Caption: Diagnostic NOE correlations for indazole regioisomers.
Experimental Protocol: A Self-Validating Workflow for High-Quality NOESY Data
Acquiring a high-quality NOESY spectrum is paramount for reliable interpretation. The following protocol is designed as a self-validating system, emphasizing the causality behind each step to maximize the chances of a successful experiment.
Caption: Experimental workflow for NOESY-based regiochemistry validation.
Part 1: Rigorous Sample Preparation
The quality of your data is dictated by the quality of your sample. Do not underestimate these initial steps.
-
Concentration is Key: The NOE is a relatively weak effect.[8] A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is typically sufficient.[9] An overly concentrated sample can degrade spectral resolution, while a dilute sample may prevent the detection of weak cross-peaks.[8]
-
Ensure Purity: Particulate matter can negatively impact spectral resolution and the efficiency of the NOE interaction.[8] Always filter your sample through a small plug of glass wool or a syringe filter directly into a high-quality NMR tube (e.g., Wilmad 528PP or equivalent).
Part 2: Spectrometer Setup and Data Acquisition
-
Reference 1D ¹H Spectrum: Always begin by acquiring a standard 1D proton spectrum.[7][10] This serves two purposes: it confirms that the sample concentration is adequate, and it allows for proper referencing and determination of the spectral width needed for the 2D experiment.
-
Load NOESY Pulse Sequence: Select a standard 2D NOESY pulse program (e.g., noesyph on Bruker systems).
-
Optimize Key Parameters:
-
Mixing Time (d8 or mixN): This is the most critical parameter. During this delay, the NOE builds up.[11] For small molecules like indazole derivatives (MW < 600), a longer mixing time is required. A value between 0.5 and 1.0 seconds is a good starting point.[6]
-
Relaxation Delay (d1): This delay allows protons to return to equilibrium between scans. It should ideally be 2 to 4 times the longest T1 relaxation time of the protons in your molecule. A value of 2-3 seconds is generally a safe choice.[8][10]
-
Number of Scans (nt) and Increments (ni): To achieve adequate signal-to-noise, nt should be a multiple of 8 or 16.[7][10] For good resolution in the indirect dimension, acquire at least 256 increments (ni).[10]
-
-
Turn Off Sample Spinning: NOESY experiments must be run without sample spinning to avoid modulation artifacts that can interfere with the detection of weak cross-peaks.[8][10]
-
Acquire Data: Start the acquisition. A typical 2D NOESY experiment on a reasonably concentrated small molecule can take from 1 to 4 hours.
Data Interpretation and Comparison with Alternatives
After data acquisition and standard Fourier transformation processing, the resulting 2D spectrum is analyzed for the key cross-peaks. The table below summarizes the expected diagnostic correlations.
| Regioisomer | Primary Diagnostic NOE Correlation | Secondary NOE Correlation |
| N1-Substituted | Protons of R-group (α-position) ↔ Indazole H7 | Protons of R-group (α-position) ↔ Indazole H3 (if sterically allowed) |
| N2-Substituted | Protons of R-group (α-position) ↔ Indazole H3 | Protons of R-group (α-position) ↔ Indazole H7 (typically absent or very weak) |
While NOESY is a powerful tool, it's essential to understand its place among other techniques.
Comparison of Methods for Indazole Regiochemistry Determination
| Technique | Principle | Requirements | Pros | Cons |
| NOESY NMR | Through-space ¹H-¹H correlation (< 5 Å)[6][7] | Soluble sample (5-10 mg), NMR access | Unambiguous for regioisomerism, non-destructive, provides 3D structural information | Can be time-consuming (1-4 hrs), weak signals may be missed in dilute samples |
| HMBC NMR | Through-bond ¹H-¹³C correlation (2-3 bonds)[12] | Soluble sample, NMR access | Often provides clear, strong correlations; complementary to NOESY[3][5] | Requires unambiguous assignment of quaternary carbons (C7a, C3), which can be challenging |
| X-ray Crystallography | Diffraction of X-rays by a single crystal[1] | A single, high-quality crystal | The "gold standard" for absolute structure determination in the solid state[13] | Growing suitable crystals can be difficult or impossible; structure may differ from solution-state |
HMBC (Heteronuclear Multiple Bond Correlation) is an excellent complementary technique. For an N1-isomer , a correlation is expected between the substituent's protons and the quaternary carbon C7a .[3][12][14] For an N2-isomer , the correlation appears between the substituent's protons and C3 .[12][14] While powerful, its utility depends on the confident assignment of these carbon signals.
Conclusion: The Authority of NOESY in Drug Development
In the fast-paced environment of drug discovery and development, certainty and efficiency are paramount. The direct alkylation of indazoles often produces mixtures of regioisomers, making robust analytical validation a non-negotiable step in the synthetic workflow.
The 2D NOESY experiment provides a direct and unambiguous method for determining the regiochemistry of N-substituted indazoles. By revealing through-space proximities between the N-substituent and specific protons on the indazole core, it offers a definitive answer that is often more straightforward to interpret than through-bond correlation methods. While X-ray crystallography remains the ultimate arbiter of solid-state structure, NOESY provides the most reliable and accessible evidence for the behavior of these molecules in solution, which is more relevant to their biological function. By mastering this technique, researchers can eliminate structural ambiguity, accelerate their research, and build a solid foundation for successful drug development programs.
References
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. Indiana University. [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri-St. Louis. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
1D NOESY made easy. The University of Chicago. [Link]
-
NOESY - Stanford University NMR Facility. Stanford University. [Link]
-
Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5856-5868. [Link]
-
NOE Experiments on the Bruker 400 and 500. University of Notre Dame. [Link]
-
Silva, M. M. C. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária, Instituto Politécnico de Bragança. [Link]
-
Garcia, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-178. [Link]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (2024). ResearchGate. [Link]
-
Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]
-
¹³C NMR of indazoles. (2016). ResearchGate. [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]
-
Doganc, F., & Goker, H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 1-11. [Link]
-
Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Puskullu, M. O., et al. (2021). Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles. Semantic Scholar. [Link]
-
Garcia, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Molecular Structure from a Single NMR Supersequence. The Royal Society of Chemistry. [Link]
-
Al-wsabie, A. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]
-
Structure elucidation a COSY and key HMBC correlations of 1 and 2. b X-ray structures of (±)-1 and (+)-2. ResearchGate. [Link]
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Reference Standards for 3-(1H-Indazol-1-yl)cyclohexan-1-one Impurity Profiling: A Technical Comparison Guide
Executive Summary: The Regioisomer Challenge
In the development of Indazole-based kinase inhibitors (e.g., JAK, VEGFR inhibitors), the intermediate 3-(1H-indazol-1-yl)cyclohexan-1-one represents a critical quality control checkpoint. The synthesis of this motif—typically via a Michael addition of 1H-indazole to 2-cyclohexen-1-one—is governed by a kinetic vs. thermodynamic competition between the N1-isomer (desired) and the N2-isomer (impurity).
Because the biological activity and toxicity profiles of N1- and N2-alkylated indazoles differ drastically, regulatory bodies (FDA, EMA) mandate strict control of the N2-isomer under ICH Q3A(R2) guidelines.
This guide compares the performance of Certified Reference Materials (CRMs) versus Research-Grade Standards for profiling this specific impurity landscape. It demonstrates why "saving money" on standards during late-stage development often results in costly OOS (Out of Specification) investigations.
The Impurity Landscape: Mechanisms & Pathways
To profile impurities accurately, one must understand their origin.[1] The reaction of 1H-indazole is ambident; the nitrogen atoms at positions 1 and 2 are both nucleophilic.
Reaction Pathway Diagram
The following diagram illustrates the formation of the Target (N1), the Critical Impurity (N2), and the secondary "Bis" impurity.
Figure 1: Mechanistic pathway showing the divergence between the desired N1-alkylation and the N2-impurity formation.
Comparative Analysis: Reference Standard Grades
Selecting the wrong grade of reference standard is the most common cause of assay bias. Below is a direct comparison of standard types for this compound.
Performance Comparison Table
| Feature | Option A: ISO 17034 CRM | Option B: Analytical Standard | Option C: In-House / Research Grade |
| Primary Use | GMP Release, Stability, Validation | Routine QC, Method Dev | Early Discovery, R&D |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) | Chromatographic Purity (% Area) | Crude Area % (Often overestimates purity) |
| Water Content | Measured (KF) & Factorized | Measured (KF) | Often Ignored (Assumed <1%) |
| Traceability | SI Units (NIST/BIPM) | Manufacturer Internal | None |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not stated | Unknown |
| Risk Profile | Low: Defensible in audits. | Medium: Acceptable for non-critical steps.[2][3] | High: Can cause 5-10% quantitation error. |
The "Purity Trap" (Experimental Insight)
Scenario: You use an In-House standard for the N2-impurity that is 95% pure by HPLC area, but contains 3% water and 2% inorganic salts (invisible to UV).
-
The Error: You weigh 10 mg, assuming it is 10 mg of analyte. In reality, it is 9.5 mg.
-
The Consequence: Your response factor is calculated incorrectly. When you test the drug substance, you will underestimate the impurity level by ~5%. If the specification is 0.15% and the true value is 0.16%, this error causes a false pass (Type II error), leading to potential recall risk.
Validated Analytical Protocol
This protocol is designed to separate the N1 and N2 regioisomers, which often co-elute on standard C18 columns due to their identical molecular weight and similar polarity.
Chromatographic Conditions (UHPLC)
-
Column: C18 with steric selectivity (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Cortecs C18), 2.1 x 100 mm, 1.6 µm.
-
Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~3.5). Note: Acidic pH suppresses silanol interactions, sharpening the basic indazole peaks.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV at 254 nm (Indazole core absorption) and 290 nm (Selectivity check).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 10.0 | 40 | Separation of N1/N2 Isomers |
| 12.0 | 90 | Wash lipophilic bis-impurities |
| 14.0 | 90 | Hold |
| 14.1 | 5 | Re-equilibration |
System Suitability Requirements (Self-Validating System)
To ensure the data is reliable, the following criteria must be met before running samples:
-
Resolution (
): > 2.0 between N1-isomer (Target) and N2-isomer (Impurity). -
Tailing Factor (
): < 1.5 for the N1-isomer (Indazoles are prone to tailing). -
Signal-to-Noise (S/N): > 10 for the Sensitivity Solution (at 0.05% concentration).
Workflow: Standard Selection Decision Tree
Use this logic flow to determine which standard is required for your current development phase.
Figure 2: Decision matrix for selecting the appropriate reference standard grade based on regulatory risk.
References
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation (ICH). (2023). ICH Q2(R2): Validation of Analytical Procedures. [Link]
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[4] (Quantum mechanical analysis of N1 vs N2 energy barriers). [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2020). Validation/Verification of Analytical Procedures PA/PH/OMCL (13) 82 R5. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(1H-Indazol-1-yl)cyclohexan-1-one
This document provides essential procedural guidance for the safe handling and disposal of 3-(1H-indazol-1-yl)cyclohexan-1-one. As a compound utilized in research and drug development, ensuring its proper disposal is paramount to laboratory safety, environmental protection, and regulatory compliance. This guide is structured to provide not just a protocol, but a framework of understanding, enabling researchers to manage this chemical waste stream with confidence and scientific integrity.
Hazard Assessment and Risk Profile
The risk profile of this compound is derived from the known hazards of its parent structures. Indazole derivatives are noted for their biological activity and potential for irritation and toxicity, while cyclohexanone is a well-characterized flammable solvent with irritant properties.[1][2][3]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Basis of Assessment (Analogous Compounds) | Potential Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled (based on various indazole and cyclohexanone derivatives).[1][2][4][5] | Do not eat, drink, or smoke when using. Avoid breathing dust/vapors. Wear protective gloves, clothing, and eye/face protection.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation (common to both indazole and cyclohexanone derivatives).[1][2][4] | Wash hands thoroughly after handling. Wear protective gloves. Take off contaminated clothing and wash before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (common to both indazole and cyclohexanone derivatives).[1][2][4] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation (based on indazole derivatives).[1][4] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/vapors.[1] |
| Flammability | Based on the cyclohexanone moiety, which is a flammable/combustible liquid.[2][6][7] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[6][8] |
Personnel Protection and Engineering Controls
Given the anticipated hazard profile, a stringent adherence to safety protocols is required. The principle of causality here is simple: preventing exposure eliminates risk.
-
Engineering Controls: All handling and preparation of waste (e.g., rinsing containers, preparing solutions for disposal) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The ventilation system should be adequate to maintain airborne concentrations below any established exposure limits for related compounds.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[9]
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[2][9]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[9]
-
Waste Segregation and Chemical Incompatibility
Proper segregation is a cornerstone of safe waste management, preventing potentially violent chemical reactions within a waste container.[10][11]
-
Waste Stream Designation: this compound waste must be collected as hazardous chemical waste .[10][12] It must not be mixed with non-hazardous trash or poured down the drain.[10][13]
-
Incompatible Materials: Keep this waste stream segregated from the following chemical classes:
-
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides): Cyclohexanone can react violently with oxidizing agents.[6]
-
Strong Acids and Bases: While specific reactivity data is unavailable, it is best practice to avoid mixing heterocyclic compounds with strong acids or bases to prevent uncontrolled reactions or degradation.
-
Aqueous Waste: Unless the waste is already in an aqueous solution, do not mix organic solvent-based waste with aqueous waste streams.
-
Step-by-Step Disposal Protocol
The following protocols provide a self-validating system for the safe disposal of different waste forms of this compound. These procedures comply with general guidelines set forth by regulatory bodies like the Environmental Protection Agency (EPA).[12][13]
Unused/Expired Pure Compound (Solid Waste)
-
Categorization: Classify the pure, unused, or expired solid compound as hazardous chemical waste.[9]
-
Containerization: Place the solid waste into a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed.[9][14] The container must be clean, dry, and in good condition.[13]
-
Labeling: Affix a hazardous waste label to the container.[10] The label must include:
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[11][15] The SAA must be located at or near the point of generation, and the container should be placed in secondary containment (e.g., a chemical-resistant tray).[10][13]
Solutions Containing the Compound (Liquid Waste)
-
Categorization: All solutions containing this compound must be treated as liquid hazardous waste. Do not dispose of solutions down the sink. [9][10]
-
Containerization: Collect the liquid waste in a dedicated, leak-proof, and chemically compatible container, such as an HDPE or glass bottle designed for solvent waste.[10] The container must have a secure, tight-fitting cap. Fill the container to no more than 90% capacity to allow for vapor expansion.[17]
-
Labeling: Label the container with a hazardous waste tag. List all chemical constituents, including solvents, with their approximate percentages.[16] For example: "Hazardous Waste: this compound (~5%), Methanol (95%)".
-
Storage: Keep the container tightly closed when not in use.[10] Store it in the designated SAA within secondary containment.[13]
Contaminated Labware and PPE (Solid Waste)
-
Categorization: Any item that has come into direct contact with this compound is considered hazardous solid waste.[9] This includes:
-
Gloves, weigh boats, and pipette tips.
-
Contaminated silica gel or filter paper.
-
Wipes used for cleaning minor spills.
-
-
Containerization: Collect these materials in a designated, lined container (e.g., a sturdy cardboard box with a thick polymer liner or an HDPE pail). The container must be clearly labeled for this specific waste stream.[9]
-
Labeling: Label the container as "Hazardous Waste - Solid Debris contaminated with this compound".
-
Storage: Keep the container sealed when not in use and store it in the SAA.
Decontamination of Empty Containers
-
Initial Rinse: An "empty" container that held the pure compound is not truly empty and must be decontaminated or disposed of as hazardous waste.[10]
-
Procedure: The first rinse of the container with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as liquid hazardous waste as described in section 4.2.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative approach is to collect all rinses as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying in a fume hood, the container's label must be completely removed or defaced before it can be discarded as non-hazardous glass or plastic waste.[10][17]
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1][6]
-
Secure the Area: Restrict access to the spill area. If the compound or its solvent is flammable, remove all ignition sources.[6][7]
-
Don PPE: Before re-entering the area, don the full PPE described in Section 2. If the substance is a powder, respiratory protection may be necessary.[9]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad to contain the spill.[1][6] For solid spills, carefully sweep up the material, avoiding the generation of dust.[9]
-
Collect Waste: Place the absorbed material or swept-up solid into a sealable, appropriately labeled hazardous waste container.[1][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and soap and water. Collect all cleaning materials as contaminated solid waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following all internal reporting procedures.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a fundamental duty of every researcher. For this compound, a conservative approach based on its constituent functional groups mandates its treatment as a hazardous material. By adhering to the principles of hazard assessment, proper segregation, correct containerization, and regulatory compliance, professionals in drug development and scientific research can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific waste management policies and EHS office for final guidance.
References
- Benchchem. (n.d.). Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Benchchem. (n.d.). Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole.
- National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- Colonial Chemical. (2015, June 16). SAFETY DATA SHEET - Cyclohexanone.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- Sigma-Aldrich. (2017, September 27). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Cyclohexanone - Hazardous Substance Fact Sheet.
- Alfa Aesar. (2025, September 7). SAFETY DATA SHEET - 5-Amino-1H-indazole.
- TCI Chemicals. (2025, April 28). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-(1H-indazol-1-yl)cyclohexan-1-ol.
- Thermo Fisher Scientific. (2010, October 14). SAFETY DATA SHEET - 3-Amino-1H-indazole.
- Millipore. (2024, September 6). Cyclohexanone GR ACS - SAFETY DATA SHEET.
- Maybridge. (2010, April 10). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
- Chemius. (n.d.). Cyclohexanone - Safety Data Sheet.
- Fisher Scientific. (2010, August 25). SAFETY DATA SHEET - Cyclohexanone.
- Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET.
- National Institutes of Health, PubChem. (n.d.). Indazolinone.
- CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
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Personal Protective Equipment & Handling Guide: 3-(1H-Indazol-1-yl)cyclohexan-1-one
Executive Safety Summary
Compound Class: N-Heterocyclic Ketone (Indazole derivative) Default Hazard Assumption: Irritant / Potentially Bioactive Operational Containment Level: OEB 3 (Occupational Exposure Band 3) — Default for novel pharmacophores.[1][2][3]
Handling 3-(1H-Indazol-1-yl)cyclohexan-1-one requires a "Universal Precaution" approach. As a structural hybrid of an indazole (common kinase inhibitor scaffold) and a cyclohexanone, this compound presents risks of respiratory sensitization, dermal irritation, and potential ocular damage .[1] Due to the ketone moiety, standard nitrile gloves may offer reduced breakthrough times when the compound is in solution; therefore, specific glove protocols are required.[1]
Hazard Identification & Mechanistic Logic
To define the correct PPE, we must understand the chemical moieties involved. We treat this as a Novel Chemical Entity (NCE) because specific toxicological data (LD50) is likely absent from public registries.[1]
-
The Indazole Ring: Structurally similar to purines. Many indazole derivatives are bioactive kinase inhibitors.[1] Risk:[2][4][5] Potential for biological activity at low doses; respiratory sensitization.[1][5]
-
The Cyclohexanone Ring: A lipophilic ketone. Risk:[2][4][5] Facilitates dermal absorption; acts as a solvent that can degrade certain polymer gloves (like natural rubber or thin nitrile) upon prolonged contact.[1]
GHS Classification (Derived from Structural Analogs):
-
H335: May cause respiratory irritation.[8]
PPE Matrix: The Defense System
This matrix is designed for OEB 3 handling (10–100 µg/m³ containment target).
| Protection Zone | Recommended Equipment | Technical Specification & Logic |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).[1][2][3] Logic: Safety glasses are insufficient for powders that can migrate around shields.[1] Goggles provide a seal against dust and splashes.[1] |
| Dermal (Hand) | Double Nitrile (Specific) | Inner: 4 mil (0.10 mm) Nitrile (High dexterity).Outer: 8 mil (0.20 mm) Nitrile (Extended Cuff).Logic: While solid handling is safe with standard nitrile, the cyclohexanone moiety in solution can permeate thin nitrile.[1][2] Double gloving creates a breakthrough buffer.[1] |
| Respiratory | N95 / P100 or PAPR | Solid Handling: N95 minimum (if outside hood - not recommended).Primary Control: All handling must occur inside a Class II Fume Hood .[2][3] If the hood is unavailable, a Powered Air Purifying Respirator (PAPR) is mandatory.[1] |
| Body | Tyvek® Lab Coat / Apron | Material: Polyethylene (non-woven).Logic: Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and incidental splashes.[1] |
Operational Protocols
A. Engineering Controls & Hierarchy
PPE is the last line of defense.[1] The primary barrier is the engineering control system.[1]
Figure 1: The Hierarchy of Controls applied to NCE handling. Note that PPE is the final, not the first, barrier.[1][2]
B. Handling the Solid (Weighing & Transfer)[2]
-
Static Control: Indazole powders can be electrostatic.[1] Use an ionizing fan or anti-static gun inside the weigh station to prevent "fly-away" powder.[1][2][3]
-
Weighing: Perform inside a Vented Balance Enclosure (VBE) or a Fume Hood with low-flow turbulence.[1]
-
Transfer: Dissolve the solid as quickly as possible. Once in solution, the inhalation risk drops, but the permeation risk increases.[1]
C. Handling Solutions (Reaction Setup)
-
Glove Check: If using acetone, DCM, or DMF as a solvent for this compound, change outer gloves immediately upon splash .[1] The solvent acts as a carrier, pulling the indazole through the glove material.[1]
-
Heating: If heating the reaction, ensure the condenser is vented to a scrubbed exhaust line.[1] Do not vent into the open lab.
Emergency Response & Disposal
Spill Response Decision Logic
Immediate action is required to prevent sensitization.[1]
Figure 2: Decision logic for cleaning spills of indazole derivatives. Note the "Wet Wipe" method for solids to prevent aerosolization.[1]
Disposal Protocol
-
Labeling: "Hazardous Waste - Organic Ketone/Indazole Derivative."[1][2][3]
-
Prohibition: Never dispose of down the drain. The heterocyclic ring is stable and can persist in water tables.[1]
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][9] [1][2][3]
-
Core citation for "Universal Precautions" with novel chemicals.
-
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance. [1][2][3]
-
Standard for PPE selection and Hazard Communication.
-
-
PubChem. (n.d.).[1] Compound Summary for Indazole Derivatives. National Library of Medicine.[1] [1][2][3]
-
Ansell Chemical Resistance Guide. (2024).[1] Permeation & Degradation Database.
-
Reference for Nitrile breakthrough times regarding ketone solvents.
-
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
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- 3. Indazolinone | C7H6N2O | CID 81829 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
